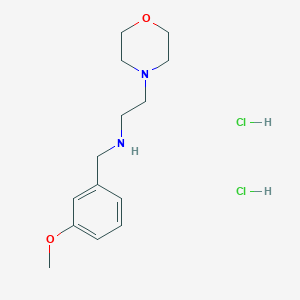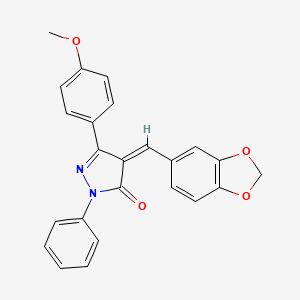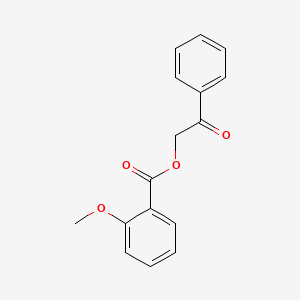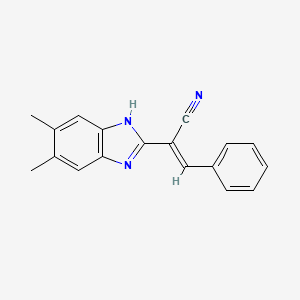
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MBME, is a chemical compound that has gained significant attention in the field of scientific research. MBME is a selective and potent agonist for the serotonin 2B receptor, which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
作用機序
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride exerts its pharmacological effects by selectively activating the serotonin 2B receptor, which is primarily expressed in the cardiovascular system and the central nervous system. Activation of the serotonin 2B receptor leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase and phospholipase C pathways. These pathways mediate the various physiological and pathological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, anti-proliferative effects, anti-inflammatory effects, and anti-fibrotic effects. Vasodilation is mediated by the activation of the serotonin 2B receptor in the endothelial cells, which leads to the release of nitric oxide and subsequent relaxation of vascular smooth muscle cells. The anti-proliferative effects of this compound are mediated by the inhibition of cell cycle progression and the induction of apoptosis in various cell types. The anti-inflammatory effects of this compound are mediated by the inhibition of pro-inflammatory cytokine production and the suppression of NF-κB signaling. The anti-fibrotic effects of this compound are mediated by the inhibition of collagen synthesis and the reduction of extracellular matrix deposition.
実験室実験の利点と制限
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and well-established synthesis method. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the research of N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, including its potential therapeutic applications in various diseases, the investigation of its pharmacokinetics and pharmacodynamics, and the development of more selective and potent agonists for the serotonin 2B receptor. Additionally, the potential role of this compound in the regulation of other signaling pathways and its interaction with other receptors should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. The synthesis method of this compound has been well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and to develop more selective and potent agonists for the serotonin 2B receptor.
合成法
The synthesis of N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction between 3-methoxybenzylamine and 4-morpholineethanol in the presence of hydrochloric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound dihydrochloride in a white crystalline form. The synthesis method of this compound has been well-established and optimized, making it readily available for scientific research.
科学的研究の応用
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, heart failure, and cancer. In pulmonary arterial hypertension, this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells and improve pulmonary hemodynamics. In heart failure, this compound has been demonstrated to improve cardiac function and reduce myocardial fibrosis. In cancer, this compound has been found to induce apoptosis and inhibit tumor growth in various cancer cell lines.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-4-2-3-13(11-14)12-15-5-6-16-7-9-18-10-8-16;;/h2-4,11,15H,5-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLLEZLXKAIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)

amine hydrochloride](/img/structure/B5347979.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5347998.png)
![5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5348000.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5348008.png)
![(3S*,5R*)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5348012.png)
![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B5348020.png)
![6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5348032.png)